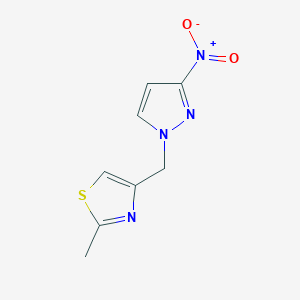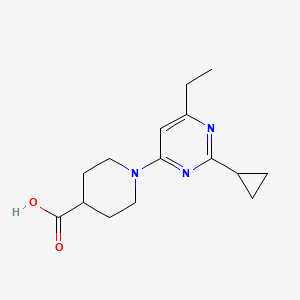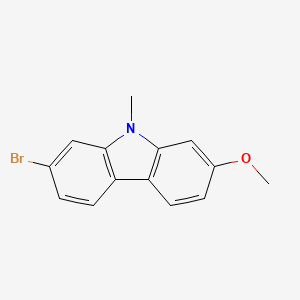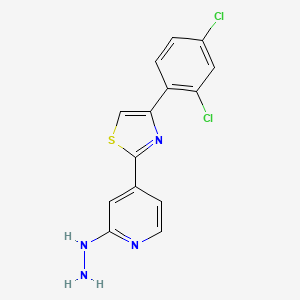
2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole is a heterocyclic compound that features both a thiazole and a pyrazole ring in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole typically involves the reaction of 2-methylthiazole with 3-nitro-1H-pyrazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, acids, or alkylating agents.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products
Reduction: 2-Methyl-4-((3-amino-1H-pyrazol-1-yl)methyl)thiazole.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
科学的研究の応用
2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic properties.
作用機序
The mechanism of action of 2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and thiazole groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
類似化合物との比較
Similar Compounds
2-Methyl-4-((3-amino-1H-pyrazol-1-yl)methyl)thiazole: Similar structure but with an amino group instead of a nitro group.
4-((3-Nitro-1H-pyrazol-1-yl)methyl)thiazole: Lacks the methyl group on the thiazole ring.
2-Methyl-4-((1H-pyrazol-1-yl)methyl)thiazole: Lacks the nitro group on the pyrazole ring.
Uniqueness
2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C8H8N4O2S |
|---|---|
分子量 |
224.24 g/mol |
IUPAC名 |
2-methyl-4-[(3-nitropyrazol-1-yl)methyl]-1,3-thiazole |
InChI |
InChI=1S/C8H8N4O2S/c1-6-9-7(5-15-6)4-11-3-2-8(10-11)12(13)14/h2-3,5H,4H2,1H3 |
InChIキー |
TVFDPNHXCZIOFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)CN2C=CC(=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11780377.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780404.png)


![Methyl3-methoxybenzo[b]thiophene-7-carboxylate](/img/structure/B11780416.png)
![5-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780420.png)
![4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11780434.png)





